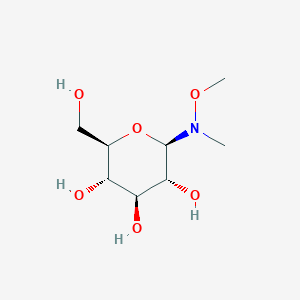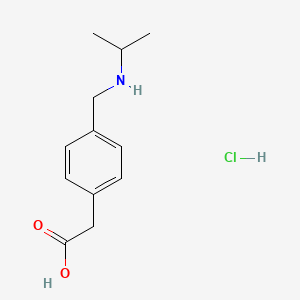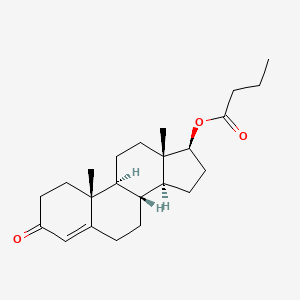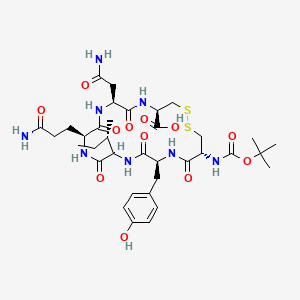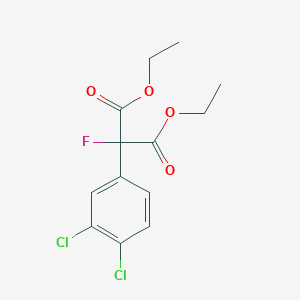
Diethyl (3,4-dichlorophenyl)(fluoro)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (3,4-dichlorophenyl)(fluoro)malonate is an organic compound with the molecular formula C13H13Cl2FO4 and a molecular weight of 323.14 g/mol . This compound is characterized by the presence of dichlorophenyl and fluoro groups attached to a malonate ester. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3,4-dichlorophenyl)(fluoro)malonate typically involves a multi-step reaction process. One common method includes the reaction of diethyl malonate with 3,4-dichlorophenyl fluoride in the presence of a base such as sodium hydride (NaH) in benzene . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors under controlled temperature and pressure conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (3,4-dichlorophenyl)(fluoro)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluoro and dichlorophenyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and benzene as the solvent.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typically employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used in the reaction.
Hydrolysis: The major products are the corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
Diethyl (3,4-dichlorophenyl)(fluoro)malonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl (3,4-dichlorophenyl)(fluoro)malonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the disruption of normal enzyme function and protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl fluoromalonate: Contains a fluoro group but lacks the dichlorophenyl group, making it less complex.
Diethyl (3-fluoro-4-nitrophenyl)(methyl)malonate: Contains a nitro group and a methyl group, offering different reactivity.
Uniqueness
Diethyl (3,4-dichlorophenyl)(fluoro)malonate is unique due to the presence of both dichlorophenyl and fluoro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C13H13Cl2FO4 |
|---|---|
Peso molecular |
323.14 g/mol |
Nombre IUPAC |
diethyl 2-(3,4-dichlorophenyl)-2-fluoropropanedioate |
InChI |
InChI=1S/C13H13Cl2FO4/c1-3-19-11(17)13(16,12(18)20-4-2)8-5-6-9(14)10(15)7-8/h5-7H,3-4H2,1-2H3 |
Clave InChI |
RSAUGNCHODTFJZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)(C(=O)OCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


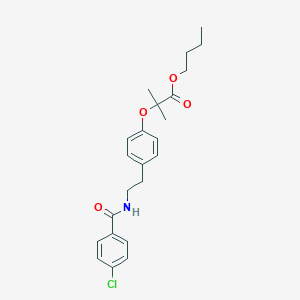
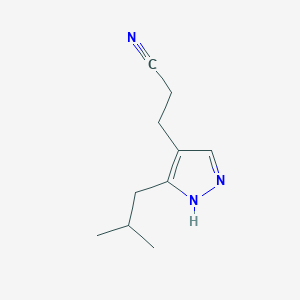
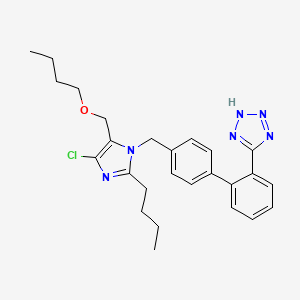
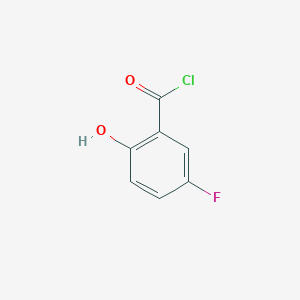
![N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide](/img/structure/B13425695.png)
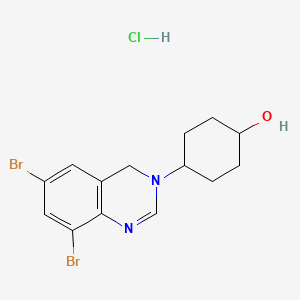
![(Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13425704.png)
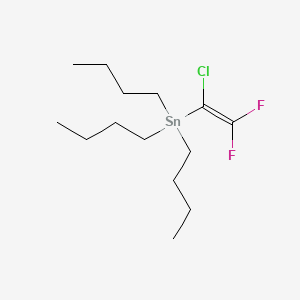
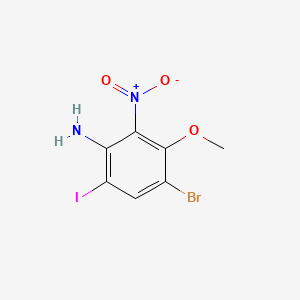
![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B13425715.png)
